
Tetrabenzyl-glu-pentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabenzyl-glu-pentadiene (TBGPD) is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique structure and properties. TBGPD is a highly reactive diene that can be used as a versatile building block in the synthesis of various organic molecules.
Wirkmechanismus
Tetrabenzyl-glu-pentadiene reacts with various electrophiles, including aldehydes, ketones, and imines, through a Diels-Alder reaction. The resulting adducts can then undergo various transformations, including reduction, oxidation, and functional group interconversion.
Biochemical and Physiological Effects:
Tetrabenzyl-glu-pentadiene has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-cancer and anti-viral properties. Tetrabenzyl-glu-pentadiene has also been reported to inhibit the growth of certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabenzyl-glu-pentadiene is a highly reactive diene that can be used as a versatile building block in various organic synthesis reactions. Its unique structure and properties make it an attractive target for synthetic chemists. However, Tetrabenzyl-glu-pentadiene is highly sensitive to air and moisture, which can limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for Tetrabenzyl-glu-pentadiene research. One area of interest is the development of new synthetic methods for Tetrabenzyl-glu-pentadiene and its derivatives. Another area of interest is the investigation of Tetrabenzyl-glu-pentadiene's anti-cancer and anti-viral properties. Additionally, the use of Tetrabenzyl-glu-pentadiene in the synthesis of new pharmaceuticals and natural products is an area of active research. Finally, the development of new Tetrabenzyl-glu-pentadiene-based materials and their applications is an area of interest for materials scientists.
Synthesemethoden
The synthesis of Tetrabenzyl-glu-pentadiene involves the reaction of benzylmagnesium chloride with gluconolactone followed by a Wittig reaction with phosphonium ylide. The resulting product is a highly reactive diene that can be used as a building block in various organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
Tetrabenzyl-glu-pentadiene has been used in various scientific research applications due to its unique structure and properties. It has been used as a building block in the synthesis of various natural products, including alkaloids, terpenes, and steroids. Tetrabenzyl-glu-pentadiene has also been used in the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-viral agents.
Eigenschaften
CAS-Nummer |
125365-10-8 |
|---|---|
Molekularformel |
C39H42O5 |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-5-[(2-benzylphenyl)methoxy]-6-[(2E)-penta-2,4-dienyl]-3,4-bis(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C39H42O5/c1-2-3-7-24-35-37(43-29-34-23-15-14-22-33(34)25-30-16-8-4-9-17-30)39(42-28-32-20-12-6-13-21-32)38(36(26-40)44-35)41-27-31-18-10-5-11-19-31/h2-23,35-40H,1,24-29H2/b7-3+/t35-,36-,37+,38-,39-/m1/s1 |
InChI-Schlüssel |
FJEYHLHWDHWCGC-AWGAJALQSA-N |
Isomerische SMILES |
C=C/C=C/C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
SMILES |
C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
Kanonische SMILES |
C=CC=CCC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4CC5=CC=CC=C5 |
Synonyme |
5-(tetra-O-benzyl-alpha-glucopyranosyl)-1,3-pentadiene tetrabenzyl-Glu-pentadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)
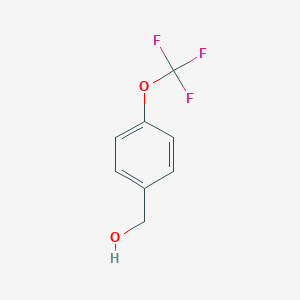
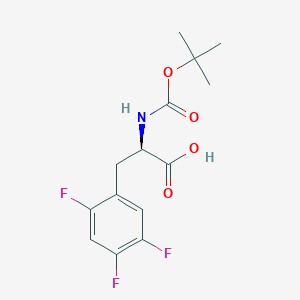
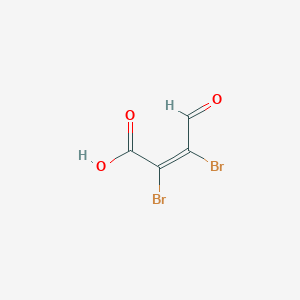
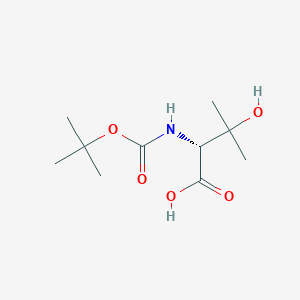
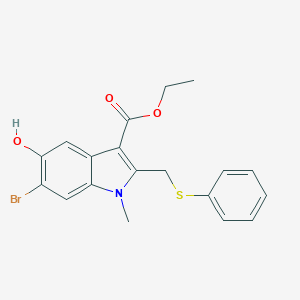
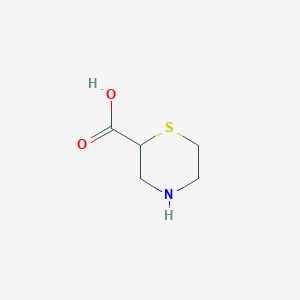
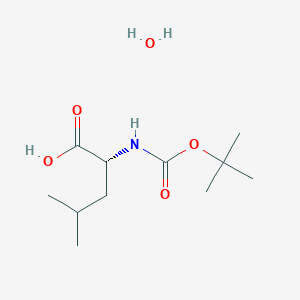

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

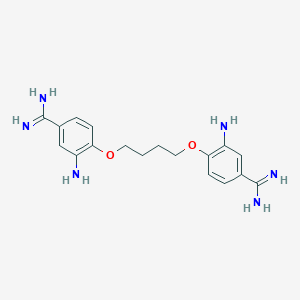

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)